molecular formula C19H20N4O3S2 B1662995 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 552309-42-9

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B1662995
CAS No.: 552309-42-9
M. Wt: 416.5 g/mol
InChI Key: QSIYTNYMBWYHAA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

T16AInh-A01 is a potent inhibitor of the transmembrane protein 16A (TMEM16A), also known as Anoctamin-1 (ANO1) . TMEM16A functions as a calcium-activated chloride channel (CaCC) .

Mode of Action

T16AInh-A01 inhibits TMEM16A-mediated chloride currents . It interacts with TMEM16A, blocking the channel and preventing the flow of chloride ions . This inhibition is significant in salivary gland cells but has very little effect in airway and intestinal cells .

Biochemical Pathways

The inhibition of TMEM16A by T16AInh-A01 affects several biochemical pathways. One key pathway involves the ERK signaling pathway and NK-1 . TMEM16A, the ERK pathway, and NK-1 are activated in the dorsal root ganglion (DRG) after spared nerve injury (SNI) . ERK and NK-1 are downstream of TMEM16A activation .

Pharmacokinetics

It’s known that t16ainh-a01 can be administered intrathecally .

Result of Action

The inhibition of TMEM16A by T16AInh-A01 has several effects at the molecular and cellular levels. It prevents SNI-induced allodynia . It also reverses the hyperexcitability of DRG neurons harvested from rats after SNI . In addition, it blocks proliferation of tumor cells in vitro .

Action Environment

The action of T16AInh-A01 can be influenced by environmental factors. For example, in the context of ischemic stroke, TMEM16A expression was found to be upregulated in the injured kidney . In vivo knockdown of TMEM16A effectively prevented cisplatin-induced tubular cell apoptosis, inflammation, and kidney function loss . This suggests that the action of T16AInh-A01 can be influenced by the pathological environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

T16Ainh-A01 is synthesized through a multi-step process involving the formation of an aminophenylthiazole core. The synthesis typically begins with the preparation of intermediate compounds, followed by cyclization and functional group modifications to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of T16Ainh-A01 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The compound is typically produced in solid form and stored under controlled conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

T16Ainh-A01 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing or modifying the compound’s biological activity .

Scientific Research Applications

T16Ainh-A01 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the function and regulation of calcium-activated chloride channels.

    Biology: Investigates the role of TMEM16A in various physiological processes, such as epithelial fluid secretion and smooth muscle contraction.

    Medicine: Explores potential therapeutic applications in diseases where TMEM16A is implicated, such as cystic fibrosis, asthma, and certain cancers.

    Industry: Utilized in the development of new drugs targeting TMEM16A and related pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

T16Ainh-A01 is unique due to its high potency and selectivity for TMEM16A. Its specific inhibition of calcium-activated chloride channels makes it a valuable tool for studying the physiological and pathological roles of TMEM16A. Additionally, its well-characterized mechanism of action and availability for research purposes further distinguish it from other similar compounds .

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIYTNYMBWYHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552309-42-9
Record name 552309-42-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
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2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
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2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Customer
Q & A

Q1: What is the primary target of T16Ainh-A01?

A1: T16Ainh-A01 selectively inhibits Anoctamin 1 (ANO1), a calcium-activated chloride channel (CaCC) also known as Transmembrane protein 16A (TMEM16A) [].

Q2: How does T16Ainh-A01 interact with ANO1 channels?

A2: While the precise binding site of T16Ainh-A01 on ANO1 remains to be fully elucidated, studies suggest it may involve competitive interaction with calcium binding sites or electrostatic repulsion at the cytoplasmic surface of the channel, ultimately blocking chloride ion conductance [].

Q3: What are the downstream effects of ANO1 inhibition by T16Ainh-A01?

A3: Inhibiting ANO1 with T16Ainh-A01 can lead to various downstream effects depending on the cell type and physiological context. Some observed effects include:

  • Reduced cell proliferation and migration: This has been observed in various cell types, including human lung fibroblasts, airway and intestinal epithelial cells, brain capillary endothelial cells, and cancer cell lines [, , , ].
  • Suppressed collagen secretion: T16Ainh-A01 has shown potential in reducing collagen secretion in cardiac fibroblasts, suggesting a potential role in mitigating fibrosis [].
  • Modulation of smooth muscle tone: In airway smooth muscle, T16Ainh-A01 can induce relaxation, while in vascular smooth muscle, it can inhibit pressure-induced myogenic constriction [, ].
  • Altered neuronal excitability: T16Ainh-A01 has been shown to modulate synaptic transmission in the retina and affect pain signaling in sensory neurons [, ].

Q4: Does T16Ainh-A01 affect the activity of other chloride channels?

A4: While considered a selective ANO1 inhibitor, T16Ainh-A01 has been reported to partially inhibit the volume-regulated anion channel (VRAC) at higher concentrations []. This finding highlights the need for careful interpretation of results when using T16Ainh-A01 in systems where other chloride channels might be present.

Q5: What is the molecular formula and weight of T16Ainh-A01?

A5: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of T16Ainh-A01.

Q6: Is there any spectroscopic data available for T16Ainh-A01?

A6: The provided research papers do not provide details on the spectroscopic characterization of T16Ainh-A01.

Q7: How stable is T16Ainh-A01 under various experimental conditions?

A7: The stability of T16Ainh-A01 under different experimental conditions, such as varying temperatures, pH levels, or exposure to light, is not explicitly discussed in the provided research excerpts. Further investigation into the compound's stability profile would be beneficial for researchers planning to utilize it in their experiments.

Q8: What is the potency of T16Ainh-A01 in inhibiting ANO1?

A8: T16Ainh-A01 inhibits ANO1 with an IC50 of approximately 1 μM []. This signifies its high potency in blocking ANO1-mediated chloride currents.

Q9: What are the potential therapeutic applications of T16Ainh-A01?

A9: Given its inhibitory action on ANO1, T16Ainh-A01 has garnered interest as a potential therapeutic agent for various conditions, including:

  • Pulmonary fibrosis: By reducing collagen secretion and myofibroblast differentiation, T16Ainh-A01 might be beneficial in mitigating lung fibrosis [].
  • Hypertension: T16Ainh-A01's ability to relax airway smooth muscle and inhibit vascular smooth muscle contraction suggests potential applications in managing hypertension and asthma [, ].
  • Pain: T16Ainh-A01's involvement in modulating pain signaling pathways, as evidenced by its effects on capsaicin-induced pain behaviors, highlights its potential as an analgesic [].
  • Cancer: Studies have demonstrated that T16Ainh-A01 can suppress the proliferation, migration, and invasion of various cancer cell lines, indicating its potential as an anti-cancer agent [, , ].
  • Diabetic erectile dysfunction []
  • Chronic rhinosinusitis []
  • Human respiratory syncytial virus infection []

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